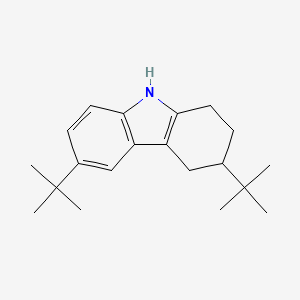
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole is a carbazole-based compound known for its unique structural properties. The presence of tert-butyl groups at the 3 and 6 positions of the carbazole ring enhances its stability and modifies its electronic properties. This compound is primarily used in the development of materials with specific electronic and optical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole typically involves Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid such as aluminum trichloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Lewis acid.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The reaction mixture is often subjected to rigorous purification steps, including recrystallization and chromatography, to isolate the desired product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of advanced materials and pharmaceuticals.
Applications De Recherche Scientifique
3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific therapeutic targets.
Mécanisme D'action
The mechanism by which 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole exerts its effects is primarily related to its electronic structure. The bulky tert-butyl groups disrupt π-π interactions, leading to loose molecular packing in films . This property enhances the compound’s performance in electronic applications by increasing the glass transition temperature and improving thermal stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Di-tert-butylcarbazole
- 4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
Compared to other similar compounds, 3,6-DI-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole offers unique advantages in terms of stability and electronic properties. The presence of the tetrahydro moiety provides additional flexibility and reactivity, making it a valuable compound for various advanced applications.
Propriétés
Numéro CAS |
644979-50-0 |
|---|---|
Formule moléculaire |
C20H29N |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
3,6-ditert-butyl-2,3,4,9-tetrahydro-1H-carbazole |
InChI |
InChI=1S/C20H29N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7,9,11,14,21H,8,10,12H2,1-6H3 |
Clé InChI |
IHPBNAZSLWOCCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


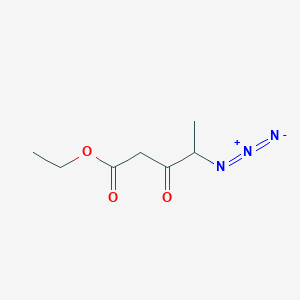

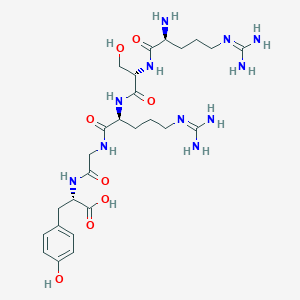
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)
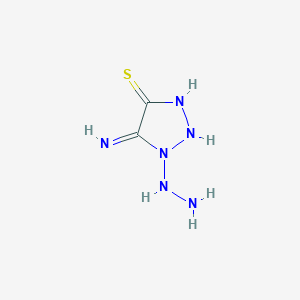
![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)
propanedinitrile](/img/structure/B12598815.png)

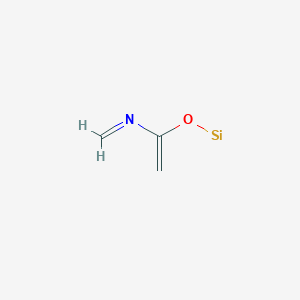
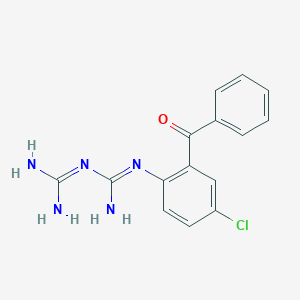
![2-Thiophenecarboxamide,5-chloro-N-[(1R,2S)-2-[[4-[1-(1-pyrrolidinylmethyl)cyclopropyl]benzoyl]amino]cyclopentyl]-](/img/structure/B12598839.png)
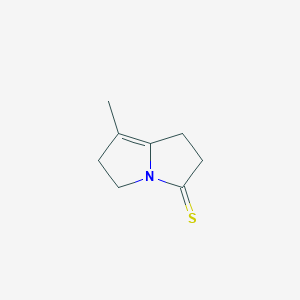
![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
